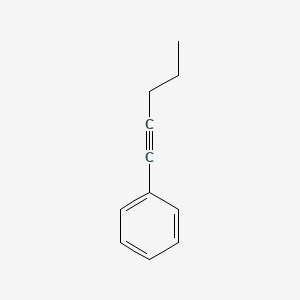

1-Phenyl-1-pentyne

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pent-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGIOKWPYFOHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195285 | |

| Record name | 1-Pentynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-81-1 | |

| Record name | 1-Pentyn-1-ylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-pentyne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an aromatic alkyne of significant interest in organic synthesis.[1][2][3] Its structure, featuring a phenyl group directly attached to a pentynyl chain, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the chemical and physical properties of this compound, its structural features, and relevant experimental data.

Chemical Structure and Identification

This compound consists of a benzene ring bonded to the first carbon of a five-carbon chain containing a triple bond between the first and second carbon atoms.

Structure:

Key Identifiers:

-

IUPAC Name: pent-1-ynylbenzene[4]

-

Synonyms: 1-Pentynylbenzene, Benzene, 1-pentynyl-, Phenyl n-propyl acetylene[1][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow or orange to green liquid | [5] |

| Boiling Point | 213-215 °C | [4] |

| Solubility | Not miscible or difficult to mix in water | [4][5][7] |

| Storage | Store away from oxidizing agents in a cool, dry, and well-ventilated place. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available for review. | [8] |

| ¹³C NMR | Spectra available for review. | [8] |

| Infrared (IR) Spectroscopy | IR spectrum available, showing characteristic alkyne and aromatic C-H stretches. | [1][9] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available, consistent with the molecular weight. | [10] |

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. Its primary application lies in the construction of complex aromatic systems. Notably, it is utilized in the highly regioselective synthesis of polysubstituted naphthalene derivatives through a gallium trichloride-catalyzed alkyne-aldehyde coupling reaction.[4][7][11] The presence of the terminal alkyne and the phenyl group allows for a variety of chemical transformations, including addition reactions, cycloadditions, and coupling reactions.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general synthetic approach can be inferred from related preparations. A common method for the synthesis of aryl-alkynes is the Sonogashira coupling reaction.

Generalized Synthesis of this compound via Sonogashira Coupling (Illustrative Protocol):

Reaction Scheme: Iodobenzene + 1-Pentyne --(Pd catalyst, Cu co-catalyst, base)--> this compound

Materials:

-

Iodobenzene

-

1-Pentyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

-

A reaction flask is charged with the palladium catalyst, copper(I) iodide, and the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The amine base and iodobenzene are added to the stirred mixture.

-

1-Pentyne is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or gently heated until completion, monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store away from oxidizing agents.[4]

Conclusion

This compound is a key intermediate in organic synthesis with well-defined chemical and physical properties. Its utility in forming complex aromatic structures, particularly polysubstituted naphthalenes, makes it a valuable tool for researchers in synthetic chemistry and drug development. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (CAS 4250-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 4250-81-1 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-pentyne from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-pentyne from phenylacetylene. The core of this process involves the deprotonation of the terminal alkyne, phenylacetylene, followed by nucleophilic substitution with a propyl halide. This guide details the reaction mechanism, experimental protocols, quantitative data, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.

Reaction Overview

The synthesis of this compound from phenylacetylene is a classic example of carbon-carbon bond formation via the alkylation of a terminal alkyne. The reaction proceeds in two key steps:

-

Deprotonation: Phenylacetylene is treated with a strong base, typically sodium amide (NaNH₂), in a suitable solvent like liquid ammonia or an inert organic solvent such as tetrahydrofuran (THF) or diethyl ether. The amide anion is a powerful base that readily abstracts the acidic acetylenic proton to form a sodium phenylacetylide intermediate.

-

Alkylation: The resulting phenylacetylide anion acts as a potent nucleophile and reacts with an alkylating agent, in this case, 1-bromopropane, via an Sₙ2 mechanism to yield the desired product, this compound.

The overall reaction is depicted in the following scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Phenylacetylene (C₈H₆, MW: 102.13 g/mol )

-

Sodium amide (NaNH₂, MW: 39.01 g/mol )

-

1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol )

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flame-dried. The system is then purged with an inert gas (nitrogen or argon).

-

Deprotonation: Anhydrous diethyl ether is added to the flask, followed by the cautious addition of sodium amide. The suspension is cooled in an ice bath. Phenylacetylene, dissolved in a small amount of anhydrous diethyl ether, is then added dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes. The reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the sodium phenylacetylide.

-

Alkylation: The reaction mixture is cooled again in an ice bath. 1-Bromopropane is added dropwise from the dropping funnel over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

-

Work-up: The reaction is cooled to room temperature and then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with deionized water and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Phenylacetylene | 1.0 equivalent |

| Sodium Amide | 1.1 - 1.2 equivalents |

| 1-Bromopropane | 1.1 - 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether or THF |

| Deprotonation Temperature | 0 °C to room temperature |

| Deprotonation Time | 1 hour |

| Alkylation Temperature | Reflux |

| Alkylation Time | 4 - 6 hours |

| Product | |

| Theoretical Yield | Calculated based on phenylacetylene |

| Typical Actual Yield | 75 - 85% |

| Physical Appearance | Colorless to pale yellow liquid |

| Boiling Point | 213-215 °C |

Visualizations

Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table of Spectroscopic Data:

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 7.45-7.25 (m, 5H, Ar-H), 2.41 (t, 2H, -C≡C-CH₂-), 1.65 (sextet, 2H, -CH₂-CH₂-CH₃), 1.05 (t, 3H, -CH₂-CH₃).[1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 131.6, 128.2, 127.9, 123.9 (aromatic carbons), 91.3, 80.6 (alkynyl carbons), 22.5, 21.3, 13.5 (aliphatic carbons).[1] |

| IR (neat) | ν (cm⁻¹): ~3060 (aromatic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~2230 (C≡C stretch, weak), ~1598, 1490 (aromatic C=C stretch).[2] |

| Mass Spec. (EI) | m/z (%): 144 (M⁺), 129, 115, 102.[3] |

Safety Considerations

-

Sodium amide (NaNH₂) is a highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia gas and sodium hydroxide. It should be handled under an inert atmosphere and away from moisture. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Phenylacetylene is a flammable liquid.

-

1-Bromopropane is a volatile and flammable liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

References

Spectroscopic Analysis of 1-Phenyl-1-pentyne: A Technical Guide

Introduction

1-Phenyl-1-pentyne (CAS No: 4250-81-1, Molecular Formula: C₁₁H₁₂, Molecular Weight: 144.21 g/mol ) is an internal alkyne characterized by the presence of a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1][2][3] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR provide key insights into its molecular framework. The spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).[4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the aromatic protons of the phenyl ring and the aliphatic protons of the pentynyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.45 | Multiplet | 2H | ortho-Protons of Phenyl Ring |

| ~7.25 - 7.35 | Multiplet | 3H | meta & para-Protons of Phenyl Ring |

| ~2.40 | Triplet | 2H | -C≡C-CH₂- (Propargylic Protons) |

| ~1.65 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.05 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~131.6 | para-Carbon of Phenyl Ring |

| ~128.3 | ortho/meta-Carbons of Phenyl Ring |

| ~127.8 | ortho/meta-Carbons of Phenyl Ring |

| ~123.5 | ipso-Carbon of Phenyl Ring |

| ~91.5 | C-C≡C-Ph |

| ~80.5 | C-C≡C-Ph |

| ~22.5 | -C≡C-CH₂- |

| ~21.3 | -CH₂-CH₂-CH₃ |

| ~13.6 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absorption bands corresponding to the carbon-carbon triple bond and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2980 | Medium | Aliphatic C-H Stretch |

| ~2230 | Weak-Medium | C≡C Stretch (Internal Alkyne)[6][7] |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~750, 690 | Strong | C-H Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 144 | High | Molecular Ion [M]⁺[1][8] |

| 129 | Moderate | [M - CH₃]⁺ |

| 115 | High | [M - C₂H₅]⁺[8] |

| 91 | Moderate | Tropylium Ion [C₇H₇]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.[9]

-

Tube Loading : Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[9]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application : Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[11]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Pentynylbenzene | C11H12 | CID 77923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. ekwan.github.io [ekwan.github.io]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Phenyl-1-pentyne, also known as pent-1-yn-1-ylbenzene. The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development, with a focus on quantitative data and experimental methodology.

Quantitative Physical Properties

The primary physical properties of this compound, its boiling point and density, are summarized in the table below. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 214.0 ± 0.0 | °C | at 760 mmHg[1] |

| Density | 0.9 ± 0.1 | g/cm³ | Not Specified |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic liquids are applicable. The following sections outline generalized, yet detailed, procedures for determining the boiling point and density of a liquid organic compound such as this compound.

The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of a liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamps

-

Sample of this compound

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the level of the side arm. The heating oil should cover the sample and the thermometer bulb.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents within the tube will ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Boiling Point Reading: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Repeat: For accuracy, it is advisable to repeat the measurement with a fresh sample.

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Ensure the pycnometer is completely full, and any excess water is wiped from the outside. Weigh the pycnometer filled with water and record the mass.

-

Volume Calculation: The volume of the pycnometer can be calculated using the mass of the water and the known density of water at the recorded temperature.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the this compound sample and bring it to the same temperature in the water bath as was done with the distilled water. Wipe the exterior dry and weigh the pycnometer filled with the sample. Record this mass.

-

Density Calculation: The density of the this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the boiling point and density of this compound.

References

An In-depth Technical Guide to 1-Phenyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-pentyne, with the CAS number 4250-81-1, is an organic compound characterized by a phenyl group attached to a pentyne chain at the first carbon position. Its IUPAC name is pent-1-yn-1-ylbenzene. This internal alkyne is a valuable building block in organic synthesis, offering a rigid scaffold and reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4250-81-1 | [1] |

| IUPAC Name | pent-1-yn-1-ylbenzene | [1] |

| Synonyms | 1-Pentynylbenzene, Phenylpropylacetylene | [1] |

| Molecular Formula | C₁₁H₁₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 213-215 °C | |

| Density | 0.903 g/cm³ | |

| Refractive Index | 1.540-1.542 |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the phenyl protons and the aliphatic protons of the pentyl group. |

| ¹³C NMR | Resonances for the acetylenic carbons, the aromatic carbons, and the aliphatic carbons. |

| Infrared (IR) | Characteristic C≡C stretching vibration. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be effectively achieved via a Sonogashira coupling reaction between an aryl halide (e.g., iodobenzene) and a terminal alkyne (1-pentyne), or through the alkylation of phenylacetylene with a propyl halide. A plausible experimental protocol for the Sonogashira coupling is detailed below.

Reaction: Sonogashira Coupling of Iodobenzene and 1-Pentyne

Materials:

-

Iodobenzene

-

1-Pentyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base Addition: Add anhydrous and degassed THF to the flask, followed by triethylamine (2.0 eq).

-

Alkyne Addition: To the stirred mixture, add 1-pentyne (1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with aqueous ammonium chloride and brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Synthesis of this compound via Sonogashira Coupling.

Potential Applications in Drug Development and Medicinal Chemistry

While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in various biologically active molecules. The phenylalkyne core is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications.

-

Scaffold for Bioactive Molecules: The rigid nature of the alkyne linker combined with the aromatic phenyl group makes this compound an attractive starting point for the synthesis of more complex molecules with defined three-dimensional structures. This is a desirable feature in drug design for optimizing interactions with biological targets.

-

Analogs of Known Bioactive Compounds: Phenylalkyne derivatives have been investigated as analogs of various bioactive compounds, including enzyme inhibitors. For instance, the isomer 5-Phenyl-1-pentyne has been reported to inhibit the uptake of naphthalene in human liver cells, suggesting a potential role in modulating metabolic pathways.[2] While this is an isomer, it highlights the potential for phenyl-pentyne structures to interact with biological systems.

-

Chalcone and Phenyl Ketone Analogs: The structural backbone of this compound is related to that of chalcones and other phenyl ketone derivatives, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Further chemical modification of this compound could lead to the development of novel compounds with similar therapeutic potential.

Disclaimer: It is important to note that there is currently no publicly available data on the specific biological activity, signaling pathway involvement, or direct applications in drug development for this compound. The potential applications discussed are based on the structural characteristics of the molecule and the known activities of related compounds. Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a readily accessible and versatile chemical building block. This guide has provided a summary of its key properties, a detailed protocol for its synthesis, and a discussion of its potential, yet underexplored, applications in medicinal chemistry and drug discovery. For researchers and professionals in these fields, this compound represents a valuable starting material for the synthesis of novel and potentially bioactive compounds. Future investigations into its biological effects are warranted to fully realize its therapeutic potential.

References

Reactivity of the internal alkyne in 1-Phenyl-1-pentyne

An In-Depth Technical Guide to the Reactivity of the Internal Alkyne in 1-Phenyl-1-pentyne

Introduction

This compound is an internal alkyne characterized by a carbon-carbon triple bond between the first and second carbons of the pentynyl chain, with a phenyl group attached to the first carbon. This substitution pattern, featuring both an alkyl group (propyl) and an aryl group (phenyl) flanking the alkyne, imparts a distinct reactivity profile. The electron-donating nature of the alkyl group and the electron-withdrawing/stabilizing nature of the phenyl group influence the regioselectivity and stereoselectivity of addition reactions. This guide provides a comprehensive overview of the key reactions involving the internal alkyne of this compound, tailored for researchers, scientists, and professionals in drug development.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes is a fundamental transformation for the synthesis of alkenes and alkanes. For internal alkynes like this compound, the reaction can be controlled to selectively yield the corresponding (Z)-alkene (cis-isomer) through syn-addition of hydrogen, or it can proceed to full saturation to yield the alkane. The choice of catalyst and reaction conditions is critical for achieving the desired selectivity.

Data Presentation: Selective Hydrogenation

The partial hydrogenation (semihydrogenation) of this compound to (Z)-1-phenyl-1-pentene is of significant interest. Palladium-based catalysts are highly effective, with selectivity being influenced by the support and the presence of catalyst poisons.

| Catalyst | Solvent | Substrate:Catalyst (S:C) Ratio | Conversion (%) | (Z)-1-phenyl-1-pentene Selectivity (%) | Reference |

| Pd-montmorillonite (Pd-M) | THF | ≥5000 | High (>90) | 85–88 | [1] |

| Pd-montmorillonite (Pd-M) | Toluene | ≥5000 | High (>90) | ~85 | [1] |

| Lindlar Catalyst (Pd/CaCO₃/Pb) | THF | - | - | ~85-90 | [1] |

| 1% Pd/Al-PILC | - | - | High | High | [1] |

| Pd₁Ag₃/Al₂O₃ (for 1-phenyl-1-propyne) | Hexane | - | >95 | 95-97 (to propenylbenzene) | [2] |

Note: Data for Lindlar and Pd/Al-PILC catalysts are qualitative from the source. The Pd₁Ag₃/Al₂O₃ data is for the analogous compound 1-phenyl-1-propyne but indicates high selectivity achievable with single-atom alloy catalysts.

Experimental Protocol: Stereoselective Semihydrogenation

This protocol is adapted from studies on the liquid-phase hydrogenation of this compound over palladium-montmorillonite catalysts.[1]

Materials:

-

This compound

-

Palladium-montmorillonite catalyst (e.g., 0.15% Pd loading)

-

Solvent (THF or Toluene)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr shaker or a glass reactor with a gas burette)

Procedure:

-

The hydrogenation reactor is charged with a solution of this compound in the chosen solvent (e.g., THF). The substrate-to-catalyst (S:C) molar ratio should be ≥5000 to maximize cis-stereoselectivity.

-

The palladium-montmorillonite catalyst is added to the solution.

-

The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized to the desired hydrogen pressure (e.g., atmospheric pressure).

-

The reaction mixture is vigorously stirred or shaken at a constant temperature (e.g., 298 K).

-

Hydrogen uptake is monitored over time using a gas burette or pressure transducer.

-

The reaction is stopped after the theoretical amount of one mole equivalent of H₂ has been consumed, or after a predetermined time (e.g., <90 minutes) to limit overhydrogenation to the alkane.

-

The catalyst is removed by filtration (e.g., through a pad of Celite).

-

The solvent is removed from the filtrate under reduced pressure.

-

The product composition (conversion and selectivity) is determined by gas chromatography (GC) or ¹H NMR analysis.

Visualization: Hydrogenation Workflow

Caption: Experimental workflow for the selective hydrogenation of this compound.

Hydration

The hydration of alkynes is a classic addition reaction that converts the triple bond into a carbonyl group. For an asymmetrically substituted internal alkyne like this compound, acid-catalyzed hydration typically follows Markovnikov's rule, where the initial protonation leads to the more stable vinyl cation. The phenyl group's ability to stabilize an adjacent positive charge dictates that the hydroxyl group will add to the benzylic carbon, yielding an enol that tautomerizes to 1-phenyl-1-pentanone.

Data Presentation: Catalyst Performance in Alkyne Hydration

Detailed kinetic studies have been performed on the hydration of 1-phenyl-1-propyne, a close structural analog of this compound. Water-tolerant Lewis acids have been shown to be effective catalysts in high-temperature water.[3]

| Catalyst (for 1-phenyl-1-propyne) | Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kcal/mol) | Reference |

| Indium Triflate (In(OTf)₃) | 150 | 0.011 | 21.4 ± 0.6 | [3] |

| Indium Triflate (In(OTf)₃) | 175 | 0.038 | 21.4 ± 0.6 | [3] |

| Indium Triflate (In(OTf)₃) | 200 | 0.11 | 21.4 ± 0.6 | [3] |

| Indium Triflate (In(OTf)₃) | 225 | 0.28 | 21.4 ± 0.6 | [3] |

| Scandium Triflate (Sc(OTf)₃) | 200 | ~0.04 | - | [3] |

| Ytterbium Triflate (Yb(OTf)₃) | 200 | ~0.02 | - | [3] |

| Sulfuric Acid (H₂SO₄) | 200 | ~0.01 | - | [3] |

Note: The reaction was found to be first order in both the alkyne and the catalyst.[3]

Experimental Protocol: Lewis Acid-Catalyzed Hydration

This protocol is based on the hydration of 1-phenyl-1-propyne in high-temperature water.[3]

Materials:

-

This compound

-

Indium(III) triflate (In(OTf)₃)

-

Deionized water

-

High-temperature, high-pressure reactor (e.g., stainless steel batch reactor)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

The high-pressure reactor is charged with this compound, an aqueous solution of indium(III) triflate, and additional deionized water to reach the desired volume.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

The reactor is heated to the desired temperature (e.g., 150-225 °C) while the contents are stirred.

-

The reaction is allowed to proceed for a set duration. Aliquots may be taken at intervals to monitor reaction progress if the setup allows.

-

After the reaction time, the reactor is cooled rapidly in an ice-water bath.

-

The reaction mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, 1-phenyl-1-pentanone.

-

The product is purified by column chromatography or distillation, and its identity and purity are confirmed by spectroscopic methods (NMR, IR, GC-MS).

Visualization: Hydration Reaction Mechanism

Caption: Mechanism of acid-catalyzed hydration of this compound.

Halogenation

Alkynes undergo electrophilic addition with halogens (X₂) and hydrogen halides (HX). The reaction with one equivalent of halogen typically results in the anti-addition of two halogen atoms across the triple bond to form a dihaloalkene. With excess halogen, a second addition occurs to yield a tetrahaloalkane. Similarly, the addition of HX can occur once to form a haloalkene or twice to form a geminal dihalide (if both additions follow Markovnikov's rule).

Data Presentation: Regioselectivity of HBr Addition

Studies on the addition of HBr to 1-phenylprop-1-yne, a close analog, show that the regiochemical outcome is highly dependent on the concentration of the bromide nucleophile, indicating a competition between different mechanistic pathways (AdE2 and Ad3).[4]

| [Br⁻] Concentration | Adduct Type | Predominant Product(s) | Reference |

| Dilute | syn-Markovnikov | (Z)-1-bromo-1-phenylpropene | [4] |

| Moderate | anti-Markovnikov | (E)-1-bromo-1-phenylpropene | [4] |

| High | anti-anti-Markovnikov | (E)-2-bromo-1-phenylpropene | [4] |

Note: This data for 1-phenylprop-1-yne suggests a similar complex dependency on reaction conditions for this compound.

Experimental Protocol: Bromination

This is a general protocol for the bromination of an alkyne to form a dihaloalkene.

Materials:

-

This compound

-

Bromine (Br₂) or a stable bromine source like pyridinium tribromide

-

Solvent (e.g., dichloromethane, CH₂Cl₂)

-

Aqueous sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane in a round-bottom flask, protected from light.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred alkyne solution. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting product, predominantly (E)-1,2-dibromo-1-phenyl-1-pentene, can be purified by column chromatography if necessary.

Visualization: Halogenation Pathway

Caption: Reaction pathway for the bromination of this compound.

Cycloaddition Reactions

The π-system of the alkyne in this compound can participate in pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereospecific manner. The alkyne can act as a 2π component in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, an alkyne can function as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[5] The reaction is typically promoted by heat. The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups, a role the phenyl group can play to some extent.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with 4π electrons over three atoms) with a dipolarophile (the alkyne).[6] A classic example is the Huisgen cycloaddition, where an azide reacts with an alkyne to form a 1,2,3-triazole ring, a core structure in many pharmaceuticals and functional materials.[7]

Experimental Protocol: 1,3-Dipolar Cycloaddition

This is a general protocol for the Huisgen cycloaddition of an azide with an alkyne.

Materials:

-

This compound

-

An organic azide (e.g., benzyl azide)

-

Solvent (e.g., toluene or xylenes)

-

Heating apparatus with temperature control

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the organic azide (1 equivalent) in a high-boiling solvent like toluene.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting triazole product by column chromatography on silica gel or by recrystallization.

Visualization: Cycloaddition Mechanisms

Caption: General schemes for [4+2] and [3+2] cycloaddition reactions of an alkyne.

Conclusion

The internal alkyne of this compound exhibits rich and versatile reactivity. Its behavior in addition reactions is governed by the electronic and steric influences of the adjacent phenyl and propyl groups. Key transformations include:

-

Stereoselective Hydrogenation: Access to (Z)-alkenes using modified palladium catalysts.

-

Regioselective Hydration: Formation of 1-phenyl-1-pentanone, directed by the phenyl group's ability to stabilize a vinyl cation.

-

Electrophilic Halogenation: Stepwise addition of halogens to yield di- and tetra-halogenated products.

-

Cycloaddition Reactions: Potential for constructing complex cyclic and heterocyclic frameworks via Diels-Alder and 1,3-dipolar pathways.

A thorough understanding of these reactions and the conditions that control their outcomes is essential for leveraging this compound and related internal alkynes as versatile building blocks in organic synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Grignard Reaction for 1-Phenyl-1-pentyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-pentyne, a valuable substituted alkyne intermediate in organic synthesis, via the Grignard reaction. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Its versatility allows for the creation of a wide array of organic molecules, including substituted alkynes like this compound. This compound serves as a key building block in the synthesis of more complex molecules, finding applications in materials science and the development of pharmaceutical agents. The synthesis outlined herein proceeds through the formation of a phenylacetylide Grignard reagent, which subsequently undergoes nucleophilic attack on an alkyl halide.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via the Grignard reaction is a two-step process. First, a Grignard reagent, such as ethylmagnesium bromide, is used to deprotonate the terminal alkyne, phenylacetylene. This acid-base reaction is highly favorable due to the significantly lower pKa of the acetylenic proton compared to the alkane from which the Grignard reagent is derived. The resulting magnesium acetylide is a potent nucleophile.

In the second step, the phenylacetylide anion attacks the electrophilic carbon of an n-propyl halide (e.g., 1-bromopropane) in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is synthesized from established methodologies for Grignard reactions with terminal alkynes.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activate with iodine if necessary. |

| Bromoethane | C₂H₅Br | 108.97 | 12.0 g (0.11 mol) | |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be anhydrous. |

| Phenylacetylene | C₈H₆ | 102.13 | 10.2 g (0.10 mol) | |

| 1-Bromopropane | C₃H₇Br | 122.99 | 13.5 g (0.11 mol) | |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | For quenching. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure

Step 1: Preparation of Ethylmagnesium Bromide

-

A 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Magnesium turnings (2.67 g) are placed in the flask.

-

A solution of bromoethane (12.0 g) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

A small portion of the bromoethane solution is added to the magnesium to initiate the reaction. Initiation is indicated by gentle bubbling and a cloudy appearance. Gentle warming may be required.

-

Once initiated, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete reaction.

Step 2: Formation of Phenylacetylide Grignard Reagent

-

The freshly prepared ethylmagnesium bromide solution is cooled in an ice bath.

-

A solution of phenylacetylene (10.2 g) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. Gas evolution (ethane) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

Step 3: Synthesis of this compound

-

The solution of the phenylacetylide Grignard reagent is cooled in an ice bath.

-

A solution of 1-bromopropane (13.5 g) in 50 mL of anhydrous diethyl ether is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight.

Step 4: Workup and Purification

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Physical and Chemical Properties[1][2]

| Property | Value |

| Molecular Formula | C₁₁H₁₂ |

| Molar Mass | 144.21 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 215-217 °C (at 760 mmHg) |

| Density | 0.93 g/cm³ |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) [1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.42 - 7.38 | m | 2H | Ar-H |

| 7.32 - 7.28 | m | 3H | Ar-H |

| 2.41 | t | 2H | -C≡C-CH₂- |

| 1.68 | sextet | 2H | -CH₂-CH₂-CH₃ |

| 1.05 | t | 3H | -CH₃ |

¹³C NMR (CDCl₃, 100 MHz) [2]

| Chemical Shift (ppm) | Assignment |

| 131.6 | Ar-C |

| 128.2 | Ar-C |

| 127.9 | Ar-C |

| 123.9 | Ar-C (ipso) |

| 91.5 | -C≡C- |

| 80.9 | -C≡C- |

| 22.4 | -CH₂- |

| 21.3 | -CH₂- |

| 13.5 | -CH₃ |

Infrared (IR) Spectroscopy (Neat) [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | m | C-H stretch (aromatic) |

| 2960-2870 | s | C-H stretch (aliphatic) |

| 2230 | m | C≡C stretch (alkyne) |

| 1598, 1490 | s | C=C stretch (aromatic) |

| 755, 690 | s | C-H bend (aromatic) |

| m/z | Relative Intensity | Assignment |

| 144 | 100% | [M]⁺ |

| 129 | 80% | [M-CH₃]⁺ |

| 115 | 60% | [M-C₂H₅]⁺ |

| 102 | 40% | [C₈H₆]⁺ (Phenylacetylene) |

| 91 | 30% | [C₇H₇]⁺ (Tropylium ion) |

Conclusion

The Grignard reaction provides an effective and versatile method for the synthesis of this compound. Careful control of anhydrous conditions is critical for the success of this reaction. The provided protocol, based on established chemical principles, offers a reliable pathway for the laboratory-scale production of this valuable synthetic intermediate. The quantitative and spectroscopic data presented serve as a benchmark for product characterization and quality control.

References

Sonogashira Coupling Route to 1-Phenyl-1-pentyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful and versatile cross-coupling reaction has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the Sonogashira coupling reaction, with a specific focus on the synthesis of 1-phenyl-1-pentyne, a valuable building block in medicinal chemistry and materials science.

Introduction to Sonogashira Coupling

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.[1] The process is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The mild reaction conditions and tolerance of a wide variety of functional groups have contributed to its widespread adoption.[1]

The synthesis of this compound via this route involves the coupling of phenylacetylene with a propyl halide, typically 1-iodopropane or 1-bromopropane. While the classical Sonogashira reaction is highly efficient for aryl and vinyl halides, the use of unactivated alkyl halides presents unique challenges, primarily due to the slower oxidative addition step and the potential for competing β-hydride elimination.[2] However, recent advancements in catalyst design and reaction optimization have led to the development of efficient protocols for the coupling of terminal alkynes with alkyl halides.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the propyl halide (e.g., 1-iodopropane) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

The Copper Cycle:

-

Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, phenylacetylene, increasing its acidity. In the presence of a base (e.g., an amine), the alkyne is deprotonated to form a copper(I) acetylide. This species is then transferred to the palladium cycle.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1] In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur directly, often facilitated by a strong base or specialized ligands.

Quantitative Data on Sonogashira Coupling for Phenylalkyne Synthesis

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, co-catalyst, solvent, base, and reaction temperature. The following tables summarize quantitative data from various studies on the Sonogashira coupling of phenylacetylene with different coupling partners, providing a comparative overview of reaction conditions and yields.

Table 1: Sonogashira Coupling of Phenylacetylene with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 95 |

| 2 | 4-Iodotoluene | 5% Pd on alumina | 0.1% Cu₂O | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) |

| 3 | 4-Iodotoluene | 5% Pd on alumina | 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | - | 60 (flow)[3] |

| 4 | Iodobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90[4] |

| 5 | Bromobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 4 | 70[4] |

Table 2: Copper-Free Sonogashira Coupling of Phenylacetylene with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}₂] (1) | - | - (H₂O regenerated) | EtOH (96%) | - | - | - |

| 2 | 2-Bromothiophene | [{Pd(µ-OH)Cl(IPr)}₂] (1) | - | - (H₂O regenerated) | EtOH (96%) | - | - | - |

| 3 | 4-Iodoanisole | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | - |

| 4 | 1,4-Dibromobenzene | Pd–NHC–MIL-101(Cr) (1) | - | K₂CO₃ | DMF | 110 | - | High |

| 5 | Aryl Iodides | Pd NPs on Fe₃O₄@SiO₂-PVA | - | - | H₂O | - | - | Very High[5] |

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, generalized protocol for the synthesis of this compound via the Sonogashira coupling of phenylacetylene and 1-iodopropane. This protocol is a composite based on established procedures for Sonogashira couplings with alkyl halides and should be optimized for specific laboratory conditions.

Materials:

-

Phenylacetylene

-

1-Iodopropane

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., THF, DMF, or a mixture)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask, under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

-

Addition of Reagents: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.

-

Add phenylacetylene (typically 1.0-1.2 equivalents) to the reaction mixture via syringe.

-

Add 1-iodopropane (1.0 equivalent) dropwise to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the catalyst system and halide reactivity) and stir for the required time (ranging from a few hours to 24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Conclusion

The Sonogashira coupling reaction is a powerful and adaptable tool for the synthesis of internal alkynes like this compound. While the use of unactivated alkyl halides requires careful optimization of reaction conditions, the development of new catalyst systems and a deeper understanding of the reaction mechanism have made this transformation increasingly accessible. This guide provides the foundational knowledge, comparative data, and a detailed experimental protocol to aid researchers in the successful application of the Sonogashira coupling for the synthesis of this compound and other valuable alkynyl compounds in the fields of drug discovery and materials science. Further exploration into copper-free and more sustainable reaction conditions will continue to enhance the utility and environmental friendliness of this important reaction.

References

Stability and storage conditions for 1-Phenyl-1-pentyne

An In-depth Technical Guide to the Stability and Storage of 1-Phenyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an internal alkyne characterized by a phenyl group and a propyl group attached to the carbon-carbon triple bond. Its stability is a critical factor for its use in research and development, particularly in drug discovery and organic synthesis, as degradation can lead to the formation of impurities that may affect experimental outcomes and product safety. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage Conditions

Based on available Safety Data Sheets (SDS), the following general storage conditions are recommended to ensure the stability of this compound. Adherence to these conditions is crucial to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Some sources suggest ambient temperatures. | Minimizes the rate of potential thermal degradation reactions. |

| Atmosphere | Store in a tightly closed container.[1] Consideration should be given to storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis. |

| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |

| Location | Store in a dry and well-ventilated place.[1] | Prevents moisture absorption and allows for the safe dispersal of any vapors. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could lead to degradation or hazardous situations. |

Chemical Stability Profile

The stability of this compound is influenced by its structural features: the internal alkyne bond and the phenyl substituent.

-

Internal Alkyne Stability: Internal alkynes, such as this compound, are generally more stable than terminal alkynes. This increased stability is attributed to the substitution on both carbons of the triple bond, which offers steric hindrance and electronic stabilization.

-

Aryl Substitution: The presence of the phenyl group can influence the electronic properties of the alkyne bond. The phenyl ring can participate in resonance, which may contribute to the overall stability of the molecule.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential routes of degradation can be inferred from the known reactivity of alkynes and aromatic compounds. The primary degradation pathways are likely to be oxidation, hydration (hydrolysis), and polymerization, particularly under stressed conditions.

Oxidative Degradation

Exposure to atmospheric oxygen or other oxidizing agents can lead to the oxidation of the alkyne bond. This can result in the formation of various carbonyl compounds.

Caption: Hypothetical Oxidative Degradation Pathway of this compound.

Hydration (Hydrolysis)

Under acidic conditions, the triple bond of this compound can undergo hydration to form ketones. The regioselectivity of this reaction will determine the final ketone product(s).

Caption: Hypothetical Hydration Pathway of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.

General Workflow for Forced Degradation Studies

Caption: General Experimental Workflow for Forced Degradation Studies.

Detailed Methodologies

The following tables outline suggested starting conditions for forced degradation studies on this compound. These conditions should be optimized based on preliminary results.

Table 2: Protocol for Hydrolytic Degradation Study

| Condition | Reagent | Temperature | Time Points | Analysis |

| Acidic | 0.1 M HCl | 60 °C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |

| Neutral | Water | 60 °C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |

| Basic | 0.1 M NaOH | 60 °C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |

Table 3: Protocol for Oxidative Degradation Study

| Reagent | Concentration | Temperature | Time Points | Analysis |

| Hydrogen Peroxide | 3% v/v | Room Temperature | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |

Table 4: Protocol for Photolytic Degradation Study

| Light Source | Exposure | Sample Form | Analysis |

| UV-A (320-400 nm) and Visible (400-800 nm) | ICH Q1B guidelines | Solid and in solution | HPLC-UV, LC-MS |

Table 5: Protocol for Thermal Degradation Study

| Temperature | Condition | Sample Form | Time Points | Analysis |

| 80 °C | Dry Heat | Solid | 0, 1, 3, 7 days | HPLC-UV, GC-FID/MS |

Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would likely be suitable for quantifying this compound and its more polar degradation products. A C18 column with a gradient elution of water and acetonitrile or methanol would be a good starting point for method development.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can be used for purity assessment, especially for volatile impurities or degradation products.

-

Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for the identification and structural elucidation of unknown degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.

Conclusion

While specific stability data for this compound is limited, a proactive approach to its storage and handling based on general chemical principles is essential to maintain its purity and integrity. Proper storage in a cool, dry, dark, and inert environment is recommended. For critical applications, it is strongly advised to perform forced degradation studies to understand its stability profile under various stress conditions and to develop a validated stability-indicating analytical method. The methodologies and potential degradation pathways outlined in this guide provide a solid foundation for such investigations.

References

Core Reactions of 1-Phenyl-1-pentyne: A Technical Guide

Introduction: 1-Phenyl-1-pentyne (CAS 4250-81-1) is an internal alkyne featuring a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1] Its molecular formula is C₁₁H₁₂ and it has a molecular weight of 144.21 g/mol .[1] This structure provides a versatile scaffold for a variety of organic transformations, making it a valuable intermediate in synthetic chemistry. The distinct electronic and steric environment of the alkyne bond, influenced by the adjacent aromatic ring, dictates its reactivity towards electrophilic additions, reductions, and coupling reactions. This guide details the key reactions involving this compound, providing quantitative data, experimental protocols, and workflow diagrams for researchers in organic synthesis and drug development.

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing this compound is the Sonogashira coupling. This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne (1-pentyne) with an aryl halide (iodobenzene).[2][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2][4]

Quantitative Data: Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) | Ref. |

| Iodobenzene | 1-Pentyne | Pd(PPh₃)₂Cl₂ (5 mol%) | CuI (2.5 mol%) | Diisopropylamine | THF | RT | 3 | ~89 | [2] |

| Aryl Iodide | 3-Chloropent-1-yne | PdCl₂(PPh₃)₂ (2 mol%) | CuI (2.1 mol%) | Triethylamine | THF | RT | 1.5-3 | >95 | [4] |

Experimental Protocol: Sonogashira Coupling

-

Apparatus: A dry, two-necked, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

-

Procedure:

-

To the flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).[2][4]

-

Under an inert atmosphere, add an anhydrous solvent such as Tetrahydrofuran (THF).[2][4]

-

Add the amine base (e.g., triethylamine or diisopropylamine, ~2.0 eq) followed by the terminal alkyne (e.g., 1-pentyne, 1.1-1.2 eq) via syringe.[2][4]

-

Stir the reaction mixture at room temperature for 1.5 to 3 hours.[4]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.[2][4]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]

-

Diagram: Sonogashira Coupling Workflow

Caption: Workflow for the synthesis of this compound.

Hydration (Markovnikov Addition)

The acid-catalyzed hydration of this compound proceeds via Markovnikov's rule to yield a ketone.[5] The reaction involves the addition of water across the triple bond, forming an intermediate enol which rapidly tautomerizes to the more stable keto form.[5] The regioselectivity is dictated by the formation of the most stable vinyl carbocation intermediate, which is stabilized by the adjacent phenyl group at the C1 position. Therefore, the hydroxyl group adds to the C2 position, leading exclusively to 1-phenyl-2-pentanone.[6][7][8][9]

Quantitative Data: Alkyne Hydration

| Substrate | Catalyst | Solvent | Temp. (°C) | Product | Ref. |

| 1-Phenyl-1-propyne | Indium Triflate | High-Temp Water | 150-225 | Propiophenone | [10][11] |

| Phenylacetylene | HAuCl₄ / H₂SO₄ | Methanol/Water | Reflux | Acetophenone | [12] |

| Terminal Alkynes | CF₃SO₃H (20%) | TFE | 25-70 | Methyl Ketones | [13] |

Experimental Protocol: Acid-Catalyzed Hydration

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as aqueous methanol or trifluoroethanol (TFE).[12][13]